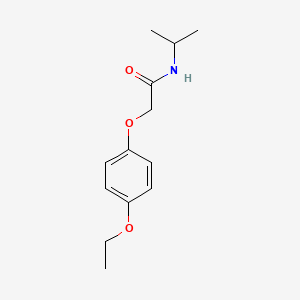

2-(4-ethoxyphenoxy)-N-isopropylacetamide

Description

2-(4-Ethoxyphenoxy)-N-isopropylacetamide is an acetamide derivative featuring an ethoxyphenoxy substituent and an N-isopropyl group. The ethoxy group at the para position of the phenoxy ring distinguishes it from analogs with halogen, methyl, or heterocyclic substituents, influencing its electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-16-11-5-7-12(8-6-11)17-9-13(15)14-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGPJLSAJPHRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(4-ethoxyphenoxy)-N-isopropylacetamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for antibiotic development.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It targets specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing diseases such as diabetes and cancer.

Drug Development

Due to its unique structural properties, 2-(4-ethoxyphenoxy)-N-isopropylacetamide serves as a promising lead compound for the development of new pharmaceuticals. Its efficacy in preclinical models suggests potential for further development in oncology and infectious disease treatments.

Agricultural Applications

Pesticide Development

The compound's bioactivity positions it as a candidate for developing new agrochemicals, including herbicides and fungicides. Its effectiveness against specific pests can be utilized to enhance crop protection strategies.

Material Science

Polymer Incorporation

In material science, 2-(4-ethoxyphenoxy)-N-isopropylacetamide can be integrated into polymers to impart desirable properties such as enhanced thermal stability and electrical conductivity. This application is particularly relevant in the development of smart materials.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria |

| Enzyme inhibitors | Potential treatment for metabolic diseases | |

| Drug development | Lead compound for oncology therapies | |

| Agricultural | Pesticide formulation | Enhanced crop protection |

| Material Science | Polymer modification | Improved thermal and electrical properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial properties of 2-(4-ethoxyphenoxy)-N-isopropylacetamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute assessed the compound's ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV), crucial in glucose metabolism. The study found that 2-(4-ethoxyphenoxy)-N-isopropylacetamide inhibited DPP-IV with an IC50 value of 150 nM, indicating its potential as an antidiabetic agent.

Case Study 3: Agricultural Application

In agricultural research, field trials were conducted to evaluate the efficacy of formulations containing 2-(4-ethoxyphenoxy)-N-isopropylacetamide against common crop pests. The results showed a significant reduction in pest populations compared to control plots, highlighting its potential as an effective pesticide.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The N-isopropylacetamide backbone is conserved across analogs, but substituents on the phenoxy ring dictate target specificity and potency:

Key Observations :

- Substituent Position : Meta-substituted methyl groups (JX98) enhance B0AT1 inhibition compared to ortho-substituted analogs . The ethoxy group in the target compound, being para-substituted, may optimize steric interactions for undisclosed targets.

- Electron Effects : Electron-donating groups (e.g., ethoxy) improve metabolic stability compared to electron-withdrawing groups (e.g., chloro) .

- Heterocyclic Additions: Quinazolinyl and indazole moieties (KD025) confer selectivity for ROCK2, suggesting the target compound’s ethoxyphenoxy group may favor different receptor interactions .

Structure-Activity Relationships (SAR)

- Phenoxy Substituents: Chloro vs. Ethoxy: Chloro groups (e.g., JX98) enhance target binding via hydrophobic interactions, whereas ethoxy groups may improve solubility and oral bioavailability . Methyl Positioning: Meta-methyl groups (JX98) are critical for B0AT1 inhibition; ortho-substitution reduces activity by ~90% .

- Heterocyclic Extensions :

- Quinazolinyl-indazole systems (KD025) enable hydrogen bonding with kinase active sites, a feature absent in the target compound but relevant for kinase inhibitor design .

Q & A

Q. What are the key steps in synthesizing 2-(4-ethoxyphenoxy)-N-isopropylacetamide, and how can purity be optimized?

The synthesis typically involves:

- Intermediate preparation : Formation of thiazole and pyrazole intermediates using bases (e.g., NaOH) and solvents like dimethylformamide .

- Coupling reactions : Combining intermediates with acetamide derivatives under controlled temperatures (e.g., 120°C) .

- Purification : Column chromatography (silica gel, eluted with EtOAc:MeOH) or recrystallization to isolate the target compound .

Methodological Tip : Monitor reaction progress via TLC and optimize solvent polarity during chromatography to enhance yield (>90% purity) .

Q. How can spectroscopic techniques confirm the structural integrity of 2-(4-ethoxyphenoxy)-N-isopropylacetamide?

- NMR : Use H and C NMR to identify key groups (e.g., ethoxyphenoxy protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.1–1.3 ppm) .

- IR : Detect amide C=O stretching (~1650 cm) and ether C-O bonds (~1250 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 318.41 g/mol via ESI-MS) .

Validation : Cross-reference data with computational tools (e.g., ChemDraw) and published analogs .

Q. What experimental methods determine solubility and stability under varying conditions?

- Solubility : Use HPLC with gradient elution (water:acetonitrile) to quantify solubility in polar/non-polar solvents .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS for decomposition products .

Note : Missing data (e.g., melting point in ) requires differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How to design assays for evaluating antipsychotic activity linked to mGluR5 modulation?

- In vitro : Use fluorescence polarization assays with mGluR5-expressing cells and measure IC values for receptor binding .

- In vivo : Test conditioned avoidance response (CAR) in rodents; monitor dose-dependent inhibition without dystonic side effects .

Controls : Include reference compounds (e.g., MPEP, a known mGluR5 antagonist) and validate via Western blot for receptor phosphorylation .

Q. How to resolve contradictions in reported bioactivity data for structural analogs?

- Case Study : If enzyme inhibition (e.g., ergosterol biosynthesis) conflicts across studies, replicate assays under standardized conditions (pH, temperature) .

- Structural Re-analysis : Compare crystallographic data (e.g., X-ray diffraction) of analogs to identify critical substituents (e.g., triazole vs. pyrazole rings) .

Recommendation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in published datasets .

Q. What strategies optimize the compound’s synthetic route for scalability?

- Catalyst Screening : Test Pd(dba) or X-Phos in Suzuki-Miyaura couplings to reduce side products .

- Solvent Optimization : Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis and higher yields (>85%) .

Scale-up : Use flow chemistry systems to maintain reaction control at >100 g batches .

Q. How to establish structure-activity relationships (SAR) for modifying the acetamide moiety?

- Functional Group Replacement : Substitute isopropyl with cyclopropyl or tert-butyl groups; assess changes in logP (HPLC) and receptor affinity (SPR) .

- Bioisosteres : Replace the ethoxyphenoxy group with trifluoromethoxy to enhance metabolic stability (test via microsomal assays) .

Data Analysis : Use QSAR models (e.g., MOE) to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.